Cas no 1176530-65-6 ((1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)

(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
- (1S)-2-bromo-1-(3,4-dimethylphenyl)ethanol
- (S)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol
- Benzenemethanol, α-(bromomethyl)-3,4-dimethyl-, (αS)-
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- MDL: MFCD09863573
- インチ: 1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m1/s1
- InChIKey: PHRIPEMLGIZCFK-SNVBAGLBSA-N
- ほほえんだ: BrC[C@H](C1C=CC(C)=C(C)C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87671-1.0g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 1.0g |
$2203.0 | 2023-02-11 | ||
Enamine | EN300-87671-0.1g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 0.1g |
$553.0 | 2023-09-01 | ||
Enamine | EN300-87671-0.5g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 0.5g |
$603.0 | 2023-09-01 | ||
Enamine | EN300-87671-2.5g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 2.5g |
$1230.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357748-20mg |
(S)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 95% | 20mg |
¥18606.00 | 2024-08-09 | |
Enamine | EN300-87671-10g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 10g |
$2701.0 | 2023-09-01 | ||
Enamine | EN300-87671-10.0g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 10.0g |
$9474.0 | 2023-02-11 | ||
Enamine | EN300-87671-5g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 5g |
$1821.0 | 2023-09-01 | ||
Enamine | EN300-87671-0.05g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 0.05g |
$528.0 | 2023-09-01 | ||
Enamine | EN300-87671-5.0g |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176530-65-6 | 5.0g |
$6390.0 | 2023-02-11 |
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
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-
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-
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-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
(1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-olに関する追加情報
Exploring the Properties and Applications of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol (CAS No. 1176530-65-6)
In the realm of organic chemistry, (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol (CAS No. 1176530-65-6) stands out as a chiral compound with significant potential in pharmaceutical and material science applications. This compound, characterized by its bromo and dimethylphenyl functional groups, has garnered attention for its unique stereochemical properties and reactivity. Researchers and industry professionals are increasingly exploring its role in asymmetric synthesis, where its chiral center and electron-rich aromatic ring offer versatile pathways for constructing complex molecules.
The growing interest in (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol aligns with broader trends in sustainable chemistry and green synthesis. As the demand for eco-friendly catalysts and low-toxicity intermediates rises, this compound's potential as a building block for biodegradable polymers or pharmaceutical precursors is being actively investigated. Recent studies highlight its compatibility with microwave-assisted reactions and flow chemistry systems, addressing the need for energy-efficient synthetic methods—a topic frequently searched in academic and industrial databases.
One of the most searched questions surrounding CAS No. 1176530-65-6 relates to its optical purity and enantiomeric excess, critical parameters for drug development. The compound's (1S) configuration makes it valuable for designing stereoselective catalysts or chiral auxiliaries, particularly in the synthesis of central nervous system (CNS) therapeutics. Analytical techniques like HPLC chiral separation and X-ray crystallography are often employed to verify its structural integrity, reflecting the compound's importance in high-precision applications.
Beyond pharmaceuticals, (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol has sparked interest in advanced material engineering. Its aromatic backbone and hydroxyl group enable modifications for liquid crystal displays (LCDs) or organic semiconductors, areas trending in nanotechnology forums. The compound's thermal stability and solubility profiles are frequently analyzed, as evidenced by searches for "thermal degradation kinetics" and "solvent compatibility" in relation to its CAS number.
From a regulatory perspective, the synthesis and handling of 1176530-65-6 comply with standard laboratory safety protocols, avoiding the need for specialized permits. This accessibility has made it a subject of academic curricula, with educators searching for "chiral compound demonstration experiments" or "undergraduate organic synthesis projects." Its balanced reactivity—neither overly volatile nor inert—makes it an ideal candidate for teaching stereochemistry principles and protective group strategies.
Looking ahead, the versatility of (1S)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol positions it as a key player in interdisciplinary research. Whether in catalysis innovation, medicinal chemistry, or smart material design, this compound continues to inspire investigations into its untapped potential, answering the persistent query: "What are the emerging applications of chiral bromohydrins?"—a testament to its enduring relevance in scientific exploration.
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